molecular formula C12H14ClNO2 B2748737 Ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate CAS No. 2248394-85-4

Ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No. B2748737
M. Wt: 239.7
InChI Key: GRJIFUZRIOTGGB-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in organic and medicinal chemistry due to its presence in various natural and non-natural compounds with intriguing biological properties .


Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of tetrahydroisoquinoline . These derivatives can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 7-chloro-1,2,3,4-tetrahydroisoquinoline, a related compound, has been reported . The Inchi Code is 1S/C9H10ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 .


Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-chloro-1,2,3,4-tetrahydroisoquinoline, a related compound, have been reported . The molecular weight is 167.64 .

Safety And Hazards

While the specific safety and hazards for Ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate are not mentioned in the search results, it’s known that 7-Chloro-1,2,3,4-tetrahydroisoquinoline can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the significant attention tetrahydroisoquinoline and its derivatives have garnered in organic and medicinal chemistry, future research will likely continue to explore new synthesis methods, biological activities, and applications of these compounds .

properties

IUPAC Name

ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-2-16-12(15)11-7-14-6-8-5-9(13)3-4-10(8)11/h3-5,11,14H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJIFUZRIOTGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

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